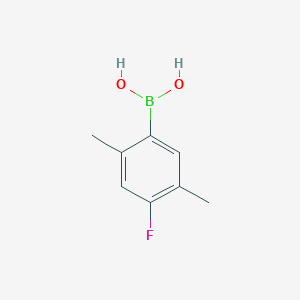

4-(Furan-2-YL)-2-methylphenol

説明

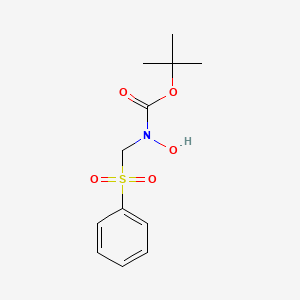

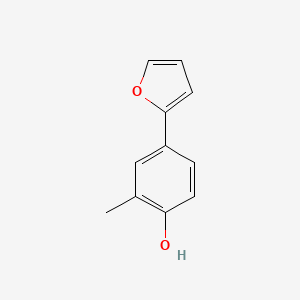

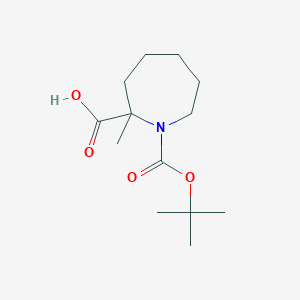

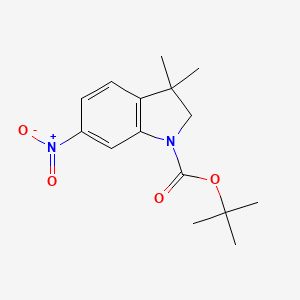

“4-(Furan-2-YL)-2-methylphenol” is a chemical compound that contains a furan ring. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The compound “this compound” is not widely documented, so the specific properties and applications of this compound may not be well-known.

科学的研究の応用

Chemical Transformations and Synthesis

4-(Furan-2-YL)-2-methylphenol and its derivatives play a crucial role in chemical transformations and the synthesis of complex molecules. Mao and Mathey (2011) discussed the conversion of furans into phosphinines, highlighting the potential of furan compounds in synthesizing phosphinine complexes with unique structures and properties (Mao & Mathey, 2011). Similarly, Secinti and SeÇen (2015) achieved the synthesis of natural furan-cyclized diarylheptanoids starting from 2-furaldehyde, indicating the versatility of furan derivatives in natural product synthesis (Secinti & SeÇen, 2015).

Photovoltaic Applications

In the realm of renewable energy, furan derivatives have shown promise in improving the performance of dye-sensitized solar cells. Kim et al. (2011) synthesized phenothiazine derivatives with furan as a conjugated linker, achieving a notable improvement in solar energy-to-electricity conversion efficiency, demonstrating the potential of furan derivatives in enhancing photovoltaic device performance (Kim et al., 2011).

Herbicide Development

In agricultural sciences, furan derivatives have been explored for their herbicidal activity. He et al. (2021) synthesized and studied 1-(furan-2-yl)methylphosphonates as inhibitors of the pyruvate dehydrogenase complex, showing effective herbicidal activity against broadleaf weeds, indicating the utility of furan derivatives in developing selective herbicides (He et al., 2021).

Materials Science and Capacitance Applications

In materials science, furan derivatives have been utilized to enhance the capacitance properties of polymers. Mo et al. (2015) reported on the facile electrochemical polymerization of furan derivatives, leading to polymers with significantly enhanced capacitance properties in specific electrolyte conditions. This study opens new avenues for using furan derivatives in developing high-performance supercapacitors (Mo et al., 2015).

作用機序

Target of Action

Furan derivatives have been found to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Mode of Action

Furan derivatives have been found to interact with multiple receptors, which is helpful in developing new useful derivatives .

Biochemical Pathways

Furan derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that furan derivatives may affect a variety of biochemical pathways.

Result of Action

Furan derivatives have been found to exhibit a wide range of advantageous biological and pharmacological characteristics .

特性

IUPAC Name |

4-(furan-2-yl)-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-8-7-9(4-5-10(8)12)11-3-2-6-13-11/h2-7,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNWNIOVDDGKYKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80683658 | |

| Record name | 4-(Furan-2-yl)-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80683658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1255638-84-6 | |

| Record name | 4-(Furan-2-yl)-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80683658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-Allyl-1-(3,5-dimethylphenyl)but-3-en-1-yl]amine](/img/structure/B1439769.png)

-acetic acid](/img/structure/B1439771.png)